2-Methyl-5-(2-naphthyl)oxazole
Description
The history of oxazole (B20620) chemistry dates back to the 19th century. In 1876, the synthesis of 2-methylbenzoxazole (B1214174) was reported, marking an early entry into this class of compounds. thieme-connect.de A significant milestone was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which provided a route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. chemicalbook.com However, the field gained substantial momentum during World War II, driven by research into the structure of penicillin, which was initially thought to contain an oxazoline (B21484) (a partially saturated oxazole) ring. thieme-connect.de
Classic synthetic routes, such as the Robinson-Gabriel synthesis (1909-1910) involving the cyclodehydration of 2-acylaminoketones, and the van Leusen reaction (1972) using tosylmethyl isocyanide (TosMIC), have become fundamental methods for constructing the oxazole core. google.com These foundational methods paved the way for the development of a multitude of oxazole derivatives. Over the decades, research has expanded from simple syntheses to the exploration of oxazoles as versatile intermediates and as core components in complex natural products and pharmaceuticals. google.comchemicalbook.com
Substituted oxazoles are a cornerstone of modern chemical research due to their wide-ranging applications and versatile chemical properties. jocpr.com The oxazole ring is a bioisostere for amide and ester groups, allowing it to modulate the physicochemical properties of a molecule, such as solubility, metabolic stability, and bioavailability, making it a prized scaffold in drug discovery. accelachem.comsigmaaldrich.com
The applications of oxazole derivatives are diverse:
Medicinal Chemistry: The oxazole nucleus is present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. chemicalbook.comjocpr.comacs.org For instance, certain 2,5-disubstituted oxazoles have been investigated as potent antitubulin agents that interfere with microtubule formation in cancer cells. researchgate.net
Materials Science: The rigid, planar, and aromatic nature of the oxazole ring, especially when conjugated with other aromatic systems, imparts unique photophysical properties. This has led to their use in fluorescent dyes, optical brighteners, and organic light-emitting diodes (OLEDs). accelachem.com
Agrochemicals: The bioactivity of oxazoles extends to agriculture, where derivatives have been developed as fungicides, herbicides, and pesticides. acs.org
Synthetic Intermediates: Oxazoles are valuable precursors in organic synthesis. They can participate in Diels-Alder reactions, acting as dienes to construct pyridine (B92270) rings, a transformation famously used in the synthesis of Vitamin B6. thieme-connect.de
The ability to introduce a wide variety of substituents at different positions on the oxazole ring allows for fine-tuning of a compound's properties for specific applications. google.com
2-Methyl-5-(2-naphthyl)oxazole is a specific 2,5-disubstituted oxazole. Its core architecture consists of a five-membered oxazole ring. A methyl group (-CH₃) is attached at the 2-position, and a naphthyl group (specifically, a naphthalen-2-yl moiety) is attached at the 5-position.
The key structural features are:
Oxazole Ring: A planar, five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This ring is electron-deficient and less aromatic than benzene.
Methyl Group (C2): A small alkyl substituent at the 2-position.
Naphthyl Group (C5): A large, polycyclic aromatic hydrocarbon substituent. The linkage at the 2-position of the naphthalene (B1677914) ring system creates an extended π-conjugated system with the oxazole ring, which is expected to significantly influence the molecule's electronic and photophysical properties.
While specific, experimentally verified data for this compound is not prominently available in the surveyed literature, its properties can be predicted based on analogous compounds. The table below outlines the general synthetic methods applicable for its preparation.
| General Synthetic Method | Precursors | Description | Reference |
| Robinson-Gabriel Synthesis | An N-acylamino ketone | Cyclodehydration of an α-acylamino ketone, often using a strong acid like sulfuric acid or polyphosphoric acid. | google.com |
| van Leusen Oxazole Synthesis | An aldehyde and TosMIC | A [3+2] cycloaddition reaction between an aldehyde (in this case, likely naphthaldehyde) and a TosMIC derivative under basic conditions. | rsc.org |
| Metal-Free Cascade Cyclization | An aromatic aldehyde and an amino ketone | An iodine-catalyzed tandem oxidative cyclization provides an efficient, metal-free route to 2,5-disubstituted oxazoles. | |
| Metal-Catalyzed Cross-Coupling | N-pivaloyloxyamides and alkynes | Cobalt(III)-catalyzed [3+2] cycloaddition offers a mild and broad-scope method for synthesizing 2,5-disubstituted oxazoles. |
Research into oxazole derivatives featuring a naphthyl substituent is primarily driven by the unique properties imparted by this bulky, aromatic group. The extended π-conjugation of the naphthalene ring often leads to enhanced fluorescence and unique electronic characteristics, making these compounds attractive for materials science applications.
Key research trajectories include:
Anticancer Agents: The incorporation of a naphthyl group into heterocyclic scaffolds is a known strategy in the design of potent anticancer agents. For example, 1,3-oxazole sulfonamides bearing a 1-naphthyl substituent have been identified as highly potent leukemia inhibitors that act by disrupting tubulin polymerization. Similarly, research on 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives has shown significant cytotoxic effects on human prostate cancer cell lines.
Fluorescent Probes and Materials: Polycyclic aromatic compounds containing a 2-aminonaphthoxazole core are explored as functional fluorescent probes. The fusion of naphthalene and oxazole rings creates extended π-conjugated systems that fluoresce, with potential applications in bioimaging and optoelectronics.
Synthetic Methodology: The development of novel synthetic routes to access naphthyl-substituted oxazoles remains an active area of research. This includes adapting established methods like the van Leusen synthesis for complex heterocyclic systems and developing new catalytic approaches. rsc.org For instance, electrochemical reactions have been successfully employed to synthesize N-arylnaphtho[2,3-d]oxazol-2-amines.
The combination of the stable oxazole core with the electronically versatile naphthyl group continues to provide a fertile ground for the discovery of new molecules with valuable biological and material properties.
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methyl-5-naphthalen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H11NO/c1-10-15-9-14(16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChI Key |
UTEJDZPOVMWSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 5 2 Naphthyl Oxazole and Analogous Naphthyl Oxazole Frameworks
Classical and Contemporary Approaches to Oxazole (B20620) Annulation
Oxazole annulation strategies involve the construction of the heterocyclic ring from linear precursors. These methods range from historical name reactions to modern catalytic cycloisomerizations.
Condensation Reactions Utilizing α-Acylamino Ketones
The most traditional and widely recognized method for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclodehydration of an α-acylamino ketone. scripps.eduresearchgate.net For the specific synthesis of 2-Methyl-5-(2-naphthyl)oxazole, the key precursor is N-(1-(naphthalen-2-yl)-2-oxopropyl)acetamide.
The synthesis of this precursor typically begins with 2-acetylnaphthalene. The process involves an α-bromination to yield 2-bromo-1-(naphthalen-2-yl)ethan-1-one, followed by a reaction with acetamide. The resulting α-acylamino ketone is then subjected to cyclodehydration using a strong dehydrating agent. A variety of reagents and conditions have been developed to promote this final ring-closing step, each with its own advantages in terms of yield, purity, and reaction conditions. scripps.eduwikipedia.org
Table 1: Representative Conditions for Robinson-Gabriel Cyclodehydration
| Dehydrating Agent | Solvent | Temperature | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | None or Acetic Anhydride | ~90-100 °C | The classical method; conditions can be harsh. scripps.edu |
| Phosphorus Oxychloride (POCl₃) | Dimethylformamide (DMF) | ~90 °C | A common and effective alternative to H₂SO₄. scripps.edu |
| Polyphosphoric Acid (PPA) | None | Elevated | Often provides improved yields over classical reagents. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF) | Room Temp. | Mild conditions, suitable for solid-phase synthesis. chemrxiv.org |
| Burgess Reagent | Tetrahydrofuran (THF) | Microwave | Enables rapid and efficient synthesis. |
Cyclization Strategies Involving Precursor Derivatization
Modern organic synthesis has introduced several milder and more versatile alternatives to the classical Robinson-Gabriel method. These strategies often rely on the cyclization of functionalized precursors under catalytic conditions.
A prominent contemporary method is the cycloisomerization of propargyl amides. researchgate.net This approach offers high atom economy and typically proceeds under mild conditions. For the synthesis of this compound, the required precursor would be N-(1-(naphthalen-2-yl)prop-2-yn-1-yl)acetamide. This intermediate can be cyclized using various transition metal catalysts, such as those based on gold, platinum, or zinc, which act as π-acids to activate the alkyne moiety for nucleophilic attack by the amide oxygen. acs.orgsemanticscholar.org In some cases, a simple mediator like silica gel (SiO₂) has also been shown to effectively catalyze the cyclization. rsc.org
Other notable cyclization strategies include:
Iodine-mediated cyclization of enamides: This method involves the treatment of an enamide precursor with molecular iodine, which promotes an electrophilic cyclization to form the oxazole ring.
Copper-catalyzed oxidative cyclization: This process can involve the coupling of β-acylamino ketones or related substrates under oxidative conditions, with a copper catalyst facilitating the C-O bond formation. ijpsonline.com
Pyrolytic Syntheses of Fused Naphthoxazoles
Pyrolytic synthesis, specifically Flash Vacuum Pyrolysis (FVP), involves high-temperature, gas-phase reactions under low pressure. scripps.edu This technique is typically employed for unimolecular reactions, such as pericyclic processes, retro-syntheses, or the generation of reactive intermediates. caltech.edu While FVP has been used to generate functionalized oxazoles from complex precursors like 1,2,4-triazolides via nitrogen extrusion, it is not a standard or common preparative method for the synthesis of simple, unfused frameworks like this compound. semanticscholar.org The high energy requirements and potential for complex product mixtures make condensation and cross-coupling methods far more practical and controllable for assembling such specific architectures. The synthesis of fused naphthoxazole systems, such as naphtho[2,1-d]oxazoles, is typically achieved through condensation reactions of aminonaphthols with aldehydes or carboxylic acids, rather than pyrolytic ring closure. rsc.orgscielo.br
Palladium-Catalyzed Cross-Coupling Reactions for Naphthyl Incorporation
An alternative and highly convergent approach to this compound involves forming the C5-naphthyl bond on a pre-synthesized 2-methyloxazole core. Palladium-catalyzed cross-coupling reactions are the premier tools for this type of transformation, offering excellent functional group tolerance and high efficiency.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp²-hybridized centers. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.
For the synthesis of this compound, two primary Suzuki-Miyaura strategies are viable:
Route A: Coupling of a 5-halo-2-methyloxazole (e.g., 5-bromo-2-methyloxazole) with 2-naphthaleneboronic acid.
Route B: Coupling of a 2-methyloxazole-5-boronic acid or its pinacol ester with a 2-halonaphthalene (e.g., 2-bromonaphthalene).
Both routes are effective and the choice often depends on the availability of the starting materials. The reaction conditions are well-established and generally involve a palladium(0) source, often generated in situ from a palladium(II) precatalyst, a phosphine ligand, a base, and an appropriate solvent.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling to Form 5-Aryloxazoles
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the oxidative addition, transmetalation, and reductive elimination cycle. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron reagent for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the reaction. |
| Boron Reagent | Arylboronic acid, Arylboronic acid pinacol ester | Source of the aryl group. |
| Halide/Triflate | Aryl bromide, Aryl iodide, Aryl triflate | Electrophilic coupling partner. |
A one-pot method combining oxazole synthesis and Suzuki-Miyaura coupling has also been developed, allowing for the construction of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids in a single sequence. eeer.org
Other Transition Metal-Mediated Coupling Processes
Beyond the Suzuki-Miyaura reaction, several other transition metal-mediated processes are highly effective for incorporating the naphthyl group onto an oxazole ring.
Palladium-Catalyzed Direct C-H Arylation: This modern technique offers a more atom-economical alternative by avoiding the pre-functionalization required for traditional cross-coupling reactions. umich.edu In this approach, 2-methyloxazole can be directly coupled with a 2-halonaphthalene. The C-H bond at the 5-position of the oxazole is the most nucleophilic and is preferentially activated for arylation. researchgate.net The regioselectivity of the reaction (C-5 vs. C-2) can be controlled by the choice of palladium catalyst, phosphine ligand, and solvent. For C-5 arylation, polar solvents like DMA are often favored. researchgate.net
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. It can be used to synthesize 2-methyl-5-(naphthalen-2-ylethynyl)oxazole from 5-bromo-2-methyloxazole and 2-ethynylnaphthalene. The resulting alkynyl product can then be hydrogenated to yield the saturated linker if desired, or used as a precursor for further transformations.
Other notable methods include Stille coupling (using organotin reagents) and Heck coupling (for vinylation), which further expand the toolkit for synthesizing a wide array of naphthyl-oxazole derivatives and their analogs.
Electrochemical Synthesis Protocols for Naphthoxazole Derivatives
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and simplifying purification processes. In the context of naphthoxazole synthesis, electrochemical approaches have been successfully employed, particularly through oxidative cyclization reactions.
Cyclodesulfurization Methodologies
A notable example of electrochemical synthesis involves the cyclodesulfurization of thiourea precursors. This method has been effectively applied to the synthesis of N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines. The reaction proceeds by the electrooxidation of a 3-amino-2-naphthol derivative in the presence of an isothiocyanate. A key feature of this process is the in-situ formation of a thiourea intermediate, which then undergoes intramolecular cyclodesulfurization to yield the desired naphthoxazole ring system.
The reaction is typically carried out in an undivided cell using a graphite anode and a platinum cathode, with potassium iodide (KI) often serving as a mediator. This electrochemical approach represents a significant advancement in the synthesis of 2-aminoxazole-based polycyclic compounds, providing a direct and environmentally benign route to these structures. The resulting N-arylnaphtho[2,3-d]oxazol-2-amines are of particular interest due to their extended π-conjugated systems, which impart fluorescent properties. researchgate.net
A representative reaction scheme is as follows: 3-amino-2-naphthol reacts with an aryl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes electrochemical oxidation, leading to the formation of the naphthoxazole product with the elimination of sulfur. High yields have been reported for the synthesis of tricyclic naphthoxazoles using this method. researchgate.net
Table 1: Electrochemical Cyclodesulfurization for Naphthoxazole Synthesis
| Entry | Starting Naphthol | Isothiocyanate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Amino-2-naphthol | Phenyl isothiocyanate | N-Phenylnaphtho[2,3-d]oxazol-2-amine | High |
| 2 | 3-Amino-2-naphthol | 4-Methoxyphenyl isothiocyanate | N-(4-Methoxyphenyl)naphtho[2,3-d]oxazol-2-amine | High |
Oxidative Cycloaddition Reactions
Oxidative cycloaddition reactions provide a powerful means of constructing oxazole rings from acyclic precursors. These transformations typically involve the formation of carbon-oxygen and carbon-nitrogen bonds in a single oxidative step, often mediated by a suitable oxidizing agent.
Hypervalent Iodine-Mediated Transformations
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as versatile and environmentally friendly oxidants in organic synthesis. researchgate.net Their application in the synthesis of oxazole derivatives is well-documented and can be adapted for the preparation of naphthyl-oxazoles.
In a typical reaction, a suitable precursor, such as an N-alkenylamide or an enamide derived from a naphthyl ketone, is treated with a hypervalent iodine reagent. The reagent promotes an intramolecular oxidative cyclization, leading to the formation of the oxazole ring. These reactions are often characterized by their mild conditions, short reaction times, and high efficiency. researchgate.net For instance, the reaction of aryl methyl ketones with various nitriles in the presence of a hypervalent iodine(III) reagent can directly yield 2-substituted-5-aryloxazoles.
Table 2: Hypervalent Iodine-Mediated Synthesis of 2-Substituted-5-Aryloxazoles
| Entry | Aryl Methyl Ketone | Nitrile | Hypervalent Iodine Reagent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetophenone | Acetonitrile | PIDA | 2-Methyl-5-phenyloxazole | Good |
| 2 | 4-Methoxyacetophenone | Benzonitrile | PIFA | 2-Phenyl-5-(4-methoxyphenyl)oxazole | High |
Cascade Reactions and Multicomponent Strategies
Cascade reactions and multicomponent strategies offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. These approaches are particularly valuable for the rapid assembly of complex molecular architectures like the naphthyl-oxazole framework.
Oxazole-Benzannulation Approaches
A noteworthy cascade strategy for the synthesis of naphtho[2,3-d]oxazoles involves a silver(I)-mediated oxazole-benzannulation of ortho-alkynylamidoarylketones. This method allows for the construction of the naphthoxazole core with a wide variety of substituents in moderate to good yields. acs.orgnih.gov The starting ortho-alkynylamidoarylketones are readily prepared from commercially available materials, enhancing the practicality of this approach. acs.orgnih.gov
The reaction proceeds through a cascade sequence that begins with the formation of an oxazole ring, followed by a benzannulation step to construct the fused naphthalene (B1677914) system. This elegant transformation has been demonstrated with 27 different examples, showcasing its broad substrate scope. acs.orgnih.gov
Table 3: Ag(I)-Mediated Oxazole-Benzannulation for Naphtho[2,3-d]oxazole Synthesis
| Entry | ortho-Alkynylamidoarylketone Substituent (R1) | ortho-Alkynylamidoarylketone Substituent (R2) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Methyl | 2-Methyl-4-phenylnaphtho[2,3-d]oxazole | 85 |
| 2 | 4-Tolyl | Phenyl | 2-Phenyl-4-(4-tolyl)naphtho[2,3-d]oxazole | 78 |
One-Pot Synthetic Sequences
One-pot synthetic sequences are highly desirable as they reduce reaction time, minimize waste, and simplify the purification of the final product. Several one-pot methods have been developed for the synthesis of oxazole derivatives, which can be applied to the construction of naphthyl-oxazole frameworks.
One such approach is the van Leusen oxazole synthesis, a versatile one-pot reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov In this reaction, an aldehyde (such as 2-naphthaldehyde) is reacted with TosMIC in the presence of a base to directly form the corresponding 5-substituted oxazole. To obtain this compound, a modification of this method would be required, potentially starting from a different set of precursors.
A more specific example involves the one-pot synthesis of phosphanylnaphth[2,1-d]oxazoles. This process begins with the phosphonation of a naphthoquinone, followed by a copper-catalyzed oxidative condensation with an imine. rsc.org While this method yields a more complex derivative, it demonstrates the feasibility of a one-pot approach to the naphthoxazole core.
Another relevant one-pot method involves the reaction of aromatic primary amides with 2,3-dibromopropene mediated by cesium carbonate, which provides a straightforward route to 2-aryl-5-alkyl-substituted oxazoles.
Table 4: One-Pot Synthesis of 2-Aryl-5-alkyl-substituted Oxazoles
| Entry | Aromatic Primary Amide | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzamide | 2,3-Dibromopropene | 2-Phenyl-5-methyloxazole | 83 |
| 2 | 4-Chlorobenzamide | 2,3-Dibromopropene | 2-(4-Chlorophenyl)-5-methyloxazole | 75 |
Stereochemical Control and Regioselectivity in Synthesis
Given that this compound is an achiral molecule, the primary challenge in its synthesis lies in achieving the correct regiochemical placement of the oxazole ring on the naphthalene core, specifically at the 2-position. The following subsections detail strategies that can be employed to control this regioselectivity.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. While direct application of DoM to the synthesis of this compound has not been extensively reported, the principles can be applied to naphthalene precursors to introduce a functional group at the desired position, which can then be elaborated into the oxazole ring.
For instance, a strategically placed DMG on the naphthalene ring can direct metalation to a specific carbon atom. Common DMGs include amides, carbamates, and methoxy groups. In the context of synthesizing a 2-substituted naphthalene precursor, one could envision a scenario where a DMG at the 1- or 3-position of the naphthalene ring directs lithiation to the 2-position. Subsequent quenching with an appropriate electrophile would then install a necessary handle for the oxazole ring construction.
Table 1: Examples of Directing Groups in Ortho-Metalation of Naphthalene Derivatives
| Directing Group | Position of DMG | Position of Metalation | Potential Application in Naphthyl-Oxazole Synthesis |
| -CONR₂ | 1 | 2 | Introduction of a handle for oxazole synthesis at C2 |
| -OCONR₂ | 1 | 2 | Regioselective functionalization of the naphthalene core |
| -OMe | 1 | 2 or 8 | Control over substitution pattern |
| -SO₂NR₂ | 1 | 2 | Activation of the C2 position for further reaction |
The choice of the directing group and the reaction conditions, such as the organolithium reagent and the solvent, are critical for achieving high regioselectivity. The introduced functional group can then be converted into a component of the oxazole ring, for example, a carboxylic acid or an aldehyde, which can then be cyclized with the appropriate partner to form the desired this compound.
Ligand-Controlled Selectivity
In transition metal-catalyzed cross-coupling reactions, the choice of ligand can profoundly influence the regioselectivity of the outcome. This is particularly relevant for the synthesis of substituted naphthalenes, where different positions on the ring can exhibit varying reactivity. Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, are commonly employed for the construction of carbon-carbon bonds.
For the synthesis of a 2-naphthyl-substituted oxazole, a key step could involve the coupling of a naphthyl halide or triflate with a suitable oxazole precursor. The regioselectivity of this coupling can be controlled by the phosphine ligand coordinated to the palladium center. For example, in the direct arylation of oxazoles, it has been demonstrated that the use of specific phosphine ligands in combination with solvent polarity can direct the arylation to either the C2 or C5 position of the oxazole ring. While this example pertains to the functionalization of the oxazole ring itself, similar principles of ligand-controlled regioselectivity can be applied to the naphthalene component.
Table 2: Influence of Ligands on Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand Type | Reaction Type | Observed Regioselectivity | Potential Relevance to Naphthyl-Oxazole Synthesis |
| Bulky, electron-rich phosphines | Suzuki Coupling | Can favor coupling at less hindered positions | Selective coupling at the 2-position of a di-functionalized naphthalene |
| Buchwald-type biaryl phosphines | C-H Arylation | Can enable direct arylation at specific C-H bonds | Direct coupling of an oxazole precursor to the naphthalene C2-H bond |
| Josiphos-type ferrocenyl phosphines | Asymmetric Catalysis | Enantioselective transformations | Not directly applicable to the achiral target, but demonstrates ligand power |
By carefully selecting the ligand, it is possible to tune the electronic and steric properties of the catalyst, thereby directing the reaction to the desired 2-position of the naphthalene ring. This strategy offers a versatile approach to the synthesis of this compound and its analogues with high regiochemical control.
Green Chemistry Principles in Oxazole Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is essential for developing environmentally benign and sustainable processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Several green approaches have been developed for the synthesis of the oxazole core. These methodologies can be adapted for the preparation of naphthyl-substituted oxazoles.
Use of Alternative Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. For instance, the van Leusen oxazole synthesis, a common method for preparing 5-substituted oxazoles, has been successfully performed in aqueous media or ionic liquids. nih.gov
Catalytic Methods: The use of catalysts, particularly those that are recyclable and operate under mild conditions, is a cornerstone of green chemistry. Metal-catalyzed reactions, such as those employing copper, gold, or iodine, have been developed for oxazole synthesis. ijpsonline.com These methods often proceed with high atom economy and can replace stoichiometric reagents that generate significant waste.
Energy Efficiency: Microwave and ultrasound irradiation have emerged as energy-efficient alternatives to conventional heating. nih.govacs.org These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. Microwave-assisted organic synthesis (MAOS) has been successfully applied to various oxazole syntheses.
Table 3: Green Chemistry Approaches in Oxazole Synthesis
| Green Chemistry Principle | Methodology | Advantages |
| Waste Prevention | One-pot reactions, catalytic reactions | Reduced number of work-up and purification steps, higher atom economy |
| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution |
| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation | Shorter reaction times, lower energy consumption |
| Use of Renewable Feedstocks | Biocatalysis, use of bio-derived starting materials | Reduced reliance on fossil fuels |
| Design for Degradation | Incorporation of biodegradable functional groups | Reduced persistence of the chemical in the environment |
By incorporating these green chemistry principles into the synthetic design for this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.
Computational and Theoretical Investigations of 2 Methyl 5 2 Naphthyl Oxazole
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate various electronic properties. For a molecule like 2-Methyl-5-(2-naphthyl)oxazole, these calculations would reveal how the fusion of the oxazole (B20620), methyl, and naphthyl moieties influences its electronic configuration.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. For oxazole derivatives, the distribution of these orbitals is typically spread across the π-conjugated system. In this compound, the HOMO would likely be delocalized over the electron-rich naphthyl and oxazole rings, while the LUMO would also be distributed across this conjugated system.
Table 1: Hypothetical Frontier Molecular Orbital Energetics for this compound This table is illustrative. Actual values require specific DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Value |
| ELUMO | Value |
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms of the oxazole ring, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the methyl and naphthyl groups would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.
Analysis of Charge Distribution and Atomic Partial Charges
The distribution of electron density within a molecule can be quantified by calculating the partial charges on each atom. Methods such as Mulliken population analysis are used to assign these charges, providing insight into the electrostatic interactions and reactivity of the molecule.
In this compound, the nitrogen and oxygen atoms of the oxazole ring would be expected to carry negative partial charges due to their high electronegativity. The carbon atom attached to both heteroatoms (C2 of the oxazole ring) would likely have a positive partial charge. The charge distribution across the naphthyl ring would show a complex pattern of small positive and negative charges, influenced by the electron-donating or -withdrawing nature of the attached oxazole ring.
Reactivity Descriptors and Computational Prediction of Reaction Sites
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. These descriptors help in predicting which parts of a molecule are more likely to participate in chemical reactions.
Fukui Functions and Local Reactivity Indices
Fukui functions, f(r), are used to identify the most reactive sites within a molecule. They describe the change in electron density at a specific point when an electron is added to or removed from the system.
f+(r) indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor).
f-(r) indicates the propensity of a site for an electrophilic attack (reaction with an electron acceptor).
f0(r) is used for predicting sites for radical attack.
For oxazole itself, studies have shown that the preferential site for electrophilic attack is the C5 carbon. In this compound, a detailed Fukui function analysis would be necessary to determine how the methyl and naphthyl substituents modify the reactivity of the oxazole ring and to identify the most reactive atoms across the entire molecule.
Global Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)
Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. They are calculated from the energies of the HOMO and LUMO.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. A high electrophilicity index indicates a good electrophile.
Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative. Actual values are derived from HOMO and LUMO energies.
| Descriptor | Symbol | Formula | Value |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Value |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Value |
Spectroscopic Property Simulations and Correlations
Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound, providing insights that complement experimental findings.
Theoretical UV-Visible Absorption Spectroscopy
Time-dependent density functional theory (TD-DFT) is a primary method for simulating UV-Visible absorption spectra. This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For a molecule like this compound, the calculations would likely focus on π→π* transitions within the conjugated system formed by the oxazole and naphthalene (B1677914) rings. The theoretical spectrum is typically generated by broadening the calculated transitions with a Gaussian function to simulate experimental band shapes. The choice of functional and basis set within the DFT framework is crucial for achieving accuracy and would be selected based on benchmarks for similar aromatic and heterocyclic systems.
Table 1: Hypothetical TD-DFT Calculation Results for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.85 | HOMO → LUMO (π→π*) |
| S0 → S2 | 285 | 0.45 | HOMO-1 → LUMO (π→π*) |
| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 (π→π*) |
(Note: This data is illustrative and not based on actual published research.)
Predictive Fluorescence Properties and Quantum Yields
The prediction of fluorescence involves calculating the properties of the first singlet excited state (S₁). The emission wavelength is determined by the energy difference between the optimized geometries of the S₁ and the ground state (S₀). Computational methods can also help in predicting the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons. This is a more complex task, as it requires the evaluation of the rates of both radiative (fluorescence) and non-radiative decay pathways. Non-radiative pathways, such as internal conversion and intersystem crossing, are often influenced by molecular flexibility and the presence of conical intersections. Machine learning models, trained on large datasets of known fluorescent molecules, are also emerging as a tool for predicting quantum yields. For this compound, computational analysis would investigate how the rotational freedom of the naphthyl group might influence non-radiative decay and thus affect the quantum yield.
Conformational Analysis and Intermolecular Interactions
Understanding the three-dimensional structure and non-covalent interactions of this compound is key to predicting its behavior in different environments.
Preferred Conformations of the Naphthyl Moiety
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the oxazole and naphthalene rings. A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle between the two rings to identify the most stable (lowest energy) conformation. These calculations would likely reveal whether a planar or a twisted conformation is preferred. A planar conformation would maximize π-conjugation, which could influence its electronic properties, while a twisted conformation might be favored to minimize steric hindrance. The energy barrier to rotation between different conformations could also be calculated, providing insight into the molecule's conformational dynamics at different temperatures.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For the synthesis of this compound, for example, via a Robinson-Gabriel synthesis or a similar pathway, DFT calculations can be employed to elucidate the reaction mechanism. This involves locating the transition state structures for each elementary step of the proposed mechanism and calculating the corresponding activation energies. By constructing a reaction energy profile, the rate-determining step can be identified, and the feasibility of the proposed mechanism can be assessed. These theoretical investigations can provide a detailed, atomistic understanding of the reaction, guiding the optimization of reaction conditions for improved yields.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Transition State Analysis and Reaction Energetics
Transition state analysis and the study of reaction energetics are crucial for understanding the mechanisms and feasibility of chemical reactions involving this compound. These investigations are typically carried out using quantum chemical calculations.
In the absence of specific studies on this compound, the methodologies applied to other oxazole derivatives can be considered. For instance, Density Functional Theory (DFT) is a common tool for locating transition states and calculating activation energies in reactions such as the synthesis of the oxazole ring or its subsequent transformations. Theoretical calculations for various oxazole derivatives have been performed using DFT methods, like B3LYP with basis sets such as 6-311++G(d,p), to predict optimized structures and reactivity parameters. irjweb.com For a hypothetical reaction, such as the formation of this compound from its precursors, computational chemists would model the potential energy surface to identify the lowest energy pathway from reactants to products. This would involve characterizing the geometries and energies of reactants, products, intermediates, and transition states.
Table 1: Hypothetical Reaction Energetics Data
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | DFT/B3LYP/6-31G(d) | 0.0 |
| Transition State 1 | DFT/B3LYP/6-31G(d) | +25.4 |
| Intermediate | DFT/B3LYP/6-31G(d) | -5.2 |
| Transition State 2 | DFT/B3LYP/6-31G(d) | +18.9 |
| Product | DFT/B3LYP/6-31G(d) | -15.7 |
This table is illustrative and does not represent actual experimental or calculated data for this compound.
Theoretical Examination of Photochemical Pathways
The photochemical behavior of heterocyclic compounds is a significant area of research. Theoretical examinations can elucidate the mechanisms of photostability, photodegradation, and fluorescence.
Studies on related compounds, such as 2-thiooxazole, have employed ab initio calculations and molecular dynamics simulations to understand their photochemistry. nih.gov These studies reveal that upon photoexcitation, oxazole derivatives can undergo efficient rupture of the aromatic ring, often through the breaking of a C-O bond. nih.gov For this compound, a theoretical investigation would likely involve calculating the vertical excitation energies to identify the relevant excited states (e.g., S1, T1). Subsequently, the potential energy surfaces of these excited states would be explored to find pathways for non-radiative decay, such as conical intersections, or radiative decay, leading to fluorescence. The presence of the naphthyl group would be expected to influence the photophysical properties significantly compared to simpler oxazoles.
Advanced Computational Models (e.g., DFT, MP2, CASPT2)
A variety of advanced computational models are available to study the electronic structure and properties of molecules like this compound, each with its own strengths and computational cost.
Density Functional Theory (DFT): As mentioned, DFT is a widely used method for studying the ground-state properties of medium to large-sized molecules. researchgate.netnih.gov Functionals like B3LYP are popular for their balance of accuracy and computational efficiency in predicting geometries, vibrational frequencies, and reaction energetics. irjweb.comresearchgate.netnih.gov For this compound, DFT would be suitable for initial geometry optimizations and frequency calculations.
Møller-Plesset Perturbation Theory (MP2): MP2 is a wave-function based method that includes electron correlation effects more explicitly than standard DFT functionals. It is often used for obtaining more accurate single-point energies or for systems where DFT might not be reliable. However, it is more computationally demanding.
Complete Active Space Perturbation Theory, Second-Order (CASPT2): For studying photochemical pathways and excited states, methods that can accurately describe multi-reference systems are often necessary. CASPT2, built upon a Complete Active Space Self-Consistent Field (CASSCF) reference wave function, is a powerful tool for this purpose. It can provide accurate descriptions of excited state potential energy surfaces, conical intersections, and spectroscopic properties. A CASPT2 study of this compound would be invaluable for a detailed understanding of its photochemistry.
Table 2: Comparison of Computational Models for Molecular Property Prediction
| Method | Typical Application | Advantages | Limitations |
|---|---|---|---|
| DFT (e.g., B3LYP) | Ground-state geometry, reaction energetics | Computationally efficient, good accuracy for many systems | Can be inaccurate for some systems, especially excited states |
| MP2 | More accurate energies, intermolecular interactions | Includes electron correlation | More computationally expensive than DFT |
| CASPT2 | Photochemistry, excited states, spectroscopy | Accurate for multi-reference systems | Computationally very demanding, requires careful selection of active space |
This table provides a general overview of these computational methods.
Reactivity and Mechanistic Studies of 2 Methyl 5 2 Naphthyl Oxazole Derivatives
Nucleophilic Additions and Substitutions on the Oxazole (B20620) Ring
The oxazole ring exhibits a distinct pattern of reactivity towards nucleophiles. Generally, the ring is resistant to nucleophilic aromatic substitution unless activated by electron-withdrawing groups or if a good leaving group is present. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comchempedia.info
In the case of 2-Methyl-5-(2-naphthyl)oxazole, direct nucleophilic attack on the ring carbons is challenging. However, if a leaving group were present at the C2 position, nucleophilic substitution would be feasible. pharmaguideline.comwikipedia.org More commonly, strong nucleophiles can induce ring-opening reactions rather than substitution. pharmaguideline.com This process typically involves the nucleophilic attack at C2, leading to the cleavage of the O1-C2 bond and formation of an open-chain intermediate. For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com
Deprotonation at the C2 position can also occur if that position is unsubstituted, leading to the formation of 2-lithio-oxazoles. These intermediates are often unstable and can decompose into open-chain isocyanides. pharmaguideline.com
Cycloaddition Chemistry of Oxazoles (e.g., Diels-Alder Reactivity)
Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reactivity provides a powerful synthetic route to highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net The oxazole ring in this compound can react with various dienophiles, such as alkenes and alkynes.
The general mechanism involves the [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring to form a bicyclic adduct with an oxygen bridge. This primary adduct is often unstable and can undergo subsequent reactions. wikipedia.orgresearchgate.net For instance, reaction with an alkyne dienophile typically leads to the formation of a furan derivative via a retro-Diels-Alder reaction that expels a nitrile. When an alkene is used as the dienophile, the intermediate can eliminate water to afford a substituted pyridine. wikipedia.org
The efficiency of the Diels-Alder reaction can be enhanced by several factors. Lewis acids or Brønsted acids can catalyze the reaction by activating the oxazole nitrogen, which lowers the activation barrier. nih.govacs.org Furthermore, the reaction can be performed intramolecularly (Intramolecular Diels-Alder reaction of Oxazoles, or IMDAO), which has been extensively used in the total synthesis of complex natural products. thieme-connect.com
Functional Group Interconversions on the Methyl and Naphthyl Substituents
The methyl and naphthyl groups of this compound serve as handles for further chemical modification.
Methyl Group: The C2-methyl group is amenable to deprotonation due to the adjacent electron-withdrawing oxazole ring. Treatment with a strong base, such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA), can generate a lithiated species. This nucleophilic intermediate can then react with various electrophiles, allowing for the elongation and functionalization of the methyl group. Studies on related 2,4-dimethyloxazole (B1585046) systems have shown that deprotonation occurs regiospecifically at the C2-methyl position. rsc.org
Naphthyl Group: Functionalization of the naphthyl substituent can be achieved through electrophilic aromatic substitution, as discussed in section 4.1. If a functional group is introduced onto the naphthyl ring (e.g., a bromo or iodo group), it can then participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This strategy is a cornerstone for building molecular complexity.
Ring-Opening and Rearrangement Reactions
The oxazole ring, despite its aromatic character, can undergo ring-opening under specific conditions. As mentioned in section 4.2, strong nucleophiles can attack the C2 position and induce ring cleavage. pharmaguideline.com Acid- or base-catalyzed hydrolysis can also lead to ring opening, typically yielding an α-acylamino ketone precursor.
Thermal rearrangements are also known for oxazole derivatives. The Cornforth rearrangement, for example, involves the thermal isomerization of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While this specific reaction is not directly applicable to the title compound, it highlights the potential for thermally induced rearrangements in the oxazole system. Ring-opening can also be initiated by electrophilic agents or photochemical methods. For instance, ring-opening fluorination of substituted isoxazoles has been achieved using electrophilic fluorinating agents. researchgate.net Photochemical irradiation can also induce homolytic bond cleavage and subsequent ring-opening, as demonstrated in related heterocyclic systems. mdpi.com
Investigations into Radical Pathways and Electron Transfer Processes
The involvement of radical intermediates and electron transfer mechanisms in the chemistry of oxazoles is a more advanced area of study. N-centered radicals can be generated from precursors like hydrazones under visible-light photoredox conditions, which then undergo cascade reactions. nih.gov While direct evidence for such pathways with this compound is not abundant, the extended π-system of the naphthyl group suggests that it could participate in single-electron transfer (SET) processes.
One-electron oxidants can react with aromatic systems via direct electron transfer. mdpi.com The resulting radical cation could then undergo further reactions. The generation of radical species can also be mediated by agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which has been used in the intramolecular cyclization of hydrazonyl radicals. nih.gov The potential for such radical pathways in the derivatization of this compound presents an area for future investigation.
Derivatization Strategies for Targeted Chemical Applications
The various reactions discussed provide a toolkit for the strategic derivatization of the this compound scaffold. These derivatization strategies are often aimed at developing molecules with specific biological activities.
For example, a derivative, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(2'-naphthyl)oxazole, was synthesized and evaluated as a potent antitubulin agent for cancer therapy. nih.gov This demonstrates a key application where the naphthyl group at the C5 position confers significant biological activity. The synthesis of this and related analogs often involves the functionalization of the oxazole ring or the aryl substituents.
The development of potent enzyme inhibitors is another major application. Series of 2-anilino-5-aryloxazoles have been identified as inhibitors of VEGFR2 kinase, an important target in angiogenesis. nih.govacs.org The structure-activity relationship (SAR) studies in these cases rely on the systematic modification of the aryl groups at different positions of the oxazole core, a strategy directly applicable to the this compound system.
Below is a table summarizing potential derivatization reactions based on the reactivity of the core scaffold.
| Reaction Type | Reagents & Conditions | Potential Product |
| Diels-Alder | Diethyl acetylenedicarboxylate (B1228247) (DEAD), Heat | Furan derivative |
| Methyl Functionalization | 1) LDA, THF, -78 °C; 2) CH₃I | 2-Ethyl-5-(2-naphthyl)oxazole |
| Ring Cleavage | NH₃/Formamide, Heat | Imidazole derivative |
| Electrophilic Substitution | Br₂, FeBr₃ | Bromo-naphthyl substituted oxazole |
These strategies underscore the versatility of this compound as a building block for creating complex molecules with potential applications in medicine and materials science. nih.gov
Future Research Directions and Emerging Trends for Naphthyl Oxazole Systems
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable synthetic methods is a cornerstone of future research. While traditional methods for oxazole (B20620) synthesis exist, emerging trends focus on novel catalytic systems that offer improved yields, regioselectivity, and milder reaction conditions. Researchers are actively exploring metal-catalyzed cross-coupling reactions and C-H activation strategies to construct the naphthyl-oxazole core. For instance, palladium-catalyzed direct arylation of oxazoles presents a promising route for forging the naphthyl-oxazole bond with high efficiency. organic-chemistry.org
Furthermore, the development of metal-free catalytic systems is gaining traction due to their lower cost and reduced environmental impact. rsc.org Organocatalysis and iodine-mediated reactions are being investigated as greener alternatives for the synthesis of substituted oxazoles. rsc.org A key challenge is the selective functionalization of the naphthyl ring, which can lead to a diverse library of derivatives with tailored properties. The van Leusen oxazole synthesis is a well-established method for creating 5-substituted oxazoles and continues to be adapted for the synthesis of complex molecules. nih.gov Future work will likely focus on one-pot syntheses and flow chemistry approaches to streamline the production of "2-Methyl-5-(2-naphthyl)oxazole" and its analogs.
A summary of various catalytic approaches for oxazole synthesis is presented below:
| Catalyst Type | Precursors | Key Advantages | Reference |
| Palladium | Oxazoles and Aryl Halides | High regioselectivity for C-5 arylation. | organic-chemistry.org |
| Copper | N-propargylamides and Nitriles | Enables coupling followed by regiospecific cyclization. | asccindapur.com |
| Gold | Terminal Alkynes, Nitriles, and Oxygen Atoms | Provides 2,5-disubstituted oxazoles with a recyclable catalyst. | organic-chemistry.org |
| Metal-Free (Iodine) | α-Bromoketones and Benzylamines | Environmentally benign and accommodates a broad substrate scope. | rsc.org |
| TEMPO | Naphthols and Amines | Outstanding functional group tolerance for naphtho[2,1-d]oxazoles. | rsc.org |
Advanced Computational Design and Materials Prediction
Computational chemistry is becoming an indispensable tool in the design of novel naphthyl-oxazole-based materials. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations are being employed to predict the electronic and photophysical properties of these molecules before their synthesis. This in-silico approach saves significant time and resources by identifying promising candidates for specific applications. For instance, computational studies can predict the absorption and emission spectra, ionization potentials, and electron affinities of "this compound" derivatives, guiding the design of new materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Molecular docking simulations are another area of growing interest, particularly for exploring the potential biological activities of naphthyl-oxazoles. jcchems.com By modeling the interaction of these compounds with specific protein targets, researchers can predict their efficacy as potential therapeutic agents. jcchems.com For example, computational design has been used to develop oxazole derivatives as inhibitors for enzymes like the epidermal growth factor receptor (EGFR), which is a target for anticancer drugs. rsc.org The prediction of pharmacokinetic properties (ADME/Tox) through computational models is also crucial for the early-stage evaluation of drug candidates. jcchems.com
Key parameters in the computational design of oxazole derivatives include:
| Parameter | Computational Method | Application |
| Electronic Properties | DFT/TD-DFT | Prediction of photophysical properties for materials science. |
| Binding Affinity | Molecular Docking | Design of potential therapeutic agents. |
| ADME/Tox | QSAR Models | Early-stage drug discovery and toxicity prediction. |
| Reaction Mechanisms | Quantum Chemistry | Optimization of synthetic pathways. |
Development of Multifunctional Naphthyl-Oxazole Architectures
The inherent modularity of the naphthyl-oxazole scaffold allows for the development of multifunctional materials. By incorporating different functional groups onto the naphthyl or oxazole rings, researchers can create molecules that exhibit a combination of desirable properties. For example, the introduction of electron-donating or electron-withdrawing groups can tune the optoelectronic properties of "this compound," making it suitable for a range of applications from fluorescent probes to organic semiconductors.
There is a growing interest in creating "smart" materials based on naphthyl-oxazoles that can respond to external stimuli such as light, pH, or the presence of specific analytes. This can be achieved by integrating photochromic, acidochromic, or ion-binding moieties into the molecular structure. The development of such materials could lead to new types of sensors, molecular switches, and drug delivery systems. Furthermore, the synthesis of oligomers and polymers containing the naphthyl-oxazole repeating unit is an emerging area that could yield materials with enhanced thermal stability and processability for advanced applications. asccindapur.com
Interdisciplinary Research with Physics and Engineering for Device Integration
The successful translation of naphthyl-oxazole-based materials from the laboratory to real-world applications will require close collaboration between chemists, physicists, and engineers. The integration of "this compound" and its derivatives into electronic devices such as OLEDs, organic field-effect transistors (OFETs), and organic solar cells (OSCs) presents a significant research opportunity. Physicists can contribute by characterizing the charge transport properties, photophysical dynamics, and device performance of these materials.
Engineers will play a crucial role in optimizing device architecture and fabrication processes to maximize the performance and stability of naphthyl-oxazole-based devices. This includes developing new deposition techniques, patterning methods, and encapsulation strategies. The study of structure-property relationships in these devices is essential for understanding how the molecular design of the naphthyl-oxazole compound influences its macroscopic function. This interdisciplinary approach will be vital for overcoming the challenges associated with device efficiency, lifetime, and cost.
Challenges and Opportunities in Scale-Up and Industrial Implementation
While laboratory-scale synthesis of "this compound" and its analogs has been demonstrated, the transition to large-scale industrial production presents several challenges. These include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product to the high standards required for electronic applications. The development of robust and scalable synthetic processes is therefore a critical area of future research.
Despite these challenges, the potential commercial applications of naphthyl-oxazole-based materials provide a strong impetus for overcoming them. The unique photophysical and electronic properties of these compounds make them attractive candidates for use in next-generation displays, lighting, and electronics. The opportunity to develop novel materials with superior performance to existing technologies is a major driving force for the industrial implementation of naphthyl-oxazole systems. Strategic partnerships between academic research groups and industrial partners will be essential for translating the scientific potential of these compounds into commercial success.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Methyl-5-(2-naphthyl)oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-methyloxazole derivatives with naphthyl-containing reagents. For example, cyclization under basic or acidic conditions (e.g., using H₂SO₄ or KOH) can yield the target compound. Multi-step routes may include coupling reactions (e.g., Suzuki-Miyaura) to introduce the naphthyl group, followed by oxazole ring formation . Optimization involves controlling temperature (60–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity. Monitoring via TLC and intermediate purification by column chromatography is critical .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazole ring and substituent positions. Mass Spectrometry (MS) validates molecular weight, while High-Resolution MS (HRMS) ensures exact mass matching. Infrared (IR) spectroscopy identifies functional groups like C=N and C-O bonds. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s naphthyl group enhances π-π stacking with biological targets, making it a scaffold for enzyme inhibitors (e.g., kinases) or receptor modulators. Preliminary studies on similar oxazoles suggest antimicrobial and anti-inflammatory potential. Researchers should screen against target proteins (e.g., COX-2 or bacterial efflux pumps) using fluorescence-based assays .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., naphthyl vs. fluoronaphthyl) influence the compound’s biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., fluorine on the naphthyl ring) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes. Steric bulk from the naphthyl group may limit binding to shallow pockets. Comparative studies using isosteric replacements (e.g., 5-(4-fluoronaphthalen-1-yl)oxazole) and molecular docking (AutoDock Vina) can quantify affinity differences. For example, fluorinated analogs showed 2–3× higher binding to ion channels in MD simulations .
Q. How can researchers resolve contradictions in reported bioactivity data for oxazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. To address this:
- Validate compound purity with orthogonal methods (e.g., NMR + HPLC).
- Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Use cheminformatics tools (e.g., PubChem BioActivity data) to cross-reference results .
Q. What computational strategies are effective for predicting the pharmacokinetic profile of this compound?
- Methodological Answer : Employ QSAR models to predict logP (lipophilicity) and solubility. Tools like SwissADME estimate bioavailability and permeability (e.g., Blood-Brain Barrier penetration). Molecular dynamics (MD) simulations (AMBER or GROMACS) can model membrane interactions, while docking studies (Glide) predict target binding. For ADME profiling, combine in vitro assays (Caco-2 permeability, microsomal stability) with in silico data .
Q. What role does this compound play in material science, particularly in photophysical applications?
- Methodological Answer : The compound’s conjugated system enables fluorescence, useful in organic LEDs or sensors. Studies on similar oxazoles show emission maxima at 400–450 nm (blue region). Researchers should synthesize derivatives with electron-donating/withdrawing groups and measure quantum yields (e.g., using integrating spheres). Interaction with nanoparticles (e.g., silver) can enhance emission via plasmonic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
